Tos-Arg-NH2 HCl

Overview

Description

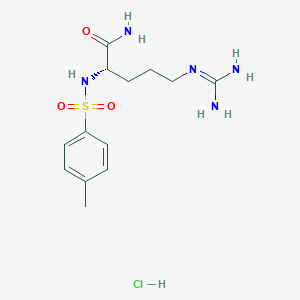

Tosyl-L-Arginine Amide Hydrochloride, also known as Tos-Arg-NH2 HCl, is a synthetic compound widely used in biochemical research. It is a derivative of the amino acid arginine, modified with a tosyl group (p-toluenesulfonyl) to enhance its stability and reactivity. This compound is often utilized in proteomics and peptide synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-Arginine Amide Hydrochloride typically involves the protection of the arginine amino group with a tosyl group. The process begins with the reaction of L-arginine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylated arginine is then converted to its amide form by reacting with ammonia or an amine derivative. The final product is obtained as a hydrochloride salt by treating the amide with hydrochloric acid.

Industrial Production Methods: Industrial production of Tosyl-L-Arginine Amide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation and amidation steps.

Chemical Reactions Analysis

Types of Reactions: Tosyl-L-Arginine Amide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted arginine derivatives.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Tos-Arg-NH2 HCl is extensively used in solid-phase peptide synthesis. The tosyl group allows for the stable attachment of arginine to a solid support while preventing side reactions during peptide elongation. Studies have shown that using this compound can significantly reduce the formation of by-products such as δ-lactams, which are common side reactions in arginine incorporation .

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| Tosyl | Low | High |

| Pbf | Moderate | Moderate |

| Boc | High | Low |

Fragment Condensation Method

In the fragment condensation method, this compound facilitates the coupling of peptide fragments. For example, it has been successfully used to synthesize bioactive peptides by coupling with other protected amino acids under mild conditions, thereby enhancing yields and purity .

Bioactivity and Therapeutic Applications

This compound exhibits bioactivity that makes it suitable for various therapeutic applications:

Antimicrobial Activity

Research has indicated that peptides containing arginine residues exhibit enhanced antimicrobial properties. The incorporation of this compound into peptide sequences can improve their efficacy against bacterial strains, making them potential candidates for new antimicrobial agents .

Drug Delivery Systems

The ability of arginine derivatives to enhance cellular uptake makes this compound valuable in drug delivery systems. Its incorporation into drug formulations can improve bioavailability and targeting efficiency due to the interaction with cell membranes .

Synthesis of Antimicrobial Peptides

A study demonstrated the synthesis of a series of antimicrobial peptides using this compound as a key building block. The resulting peptides showed significant activity against Gram-positive bacteria, highlighting the compound's utility in developing new antibiotics .

Development of Peptide-Based Vaccines

Another case involved using this compound in constructing peptide-based vaccines targeting specific pathogens. The stability provided by the tosyl group during synthesis allowed for the successful production of immunogenic peptides, which were evaluated in preclinical trials .

Mechanism of Action

The mechanism of action of Tosyl-L-Arginine Amide Hydrochloride involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and proteins, thereby modulating their activity. The arginine moiety interacts with various cellular pathways, influencing processes such as cell signaling and metabolism. The compound’s effects are mediated through its binding to active sites on enzymes and receptors, leading to changes in their conformation and function .

Comparison with Similar Compounds

- Tosyl-L-Lysine Amide Hydrochloride

- Tosyl-L-Ornithine Amide Hydrochloride

- Tosyl-L-Histidine Amide Hydrochloride

Comparison: Tosyl-L-Arginine Amide Hydrochloride is unique due to its specific interaction with arginine-binding proteins and enzymes. Compared to similar compounds, it exhibits distinct reactivity and stability, making it particularly useful in peptide synthesis and biochemical research. The presence of the tosyl group enhances its solubility and reactivity, distinguishing it from other tosylated amino acid derivatives .

Biological Activity

Tos-Arg-NH2 HCl, also known as Tosyl-L-arginine amide hydrochloride, is a derivative of the amino acid arginine, which is essential in various biological processes. Arginine plays a critical role in protein synthesis, nitric oxide production, and as a precursor for polyamines and creatine. The modification of arginine through tosylation enhances its stability and solubility, making it a valuable compound in peptide synthesis and drug development.

This compound exhibits biological activity primarily through its interaction with biological macromolecules. Its guanidinium group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to various receptors and enzymes. This property is particularly significant in the context of peptide synthesis, where this compound serves as an effective building block.

Stability and Reactivity

Research indicates that the stability of this compound in solution is favorable compared to other arginine derivatives. For instance, studies have shown that solutions containing this compound remain stable over extended periods, which is advantageous for both laboratory and industrial applications . The compound also demonstrates reduced side reactions during peptide bond formation, which is vital for maintaining the integrity of synthesized peptides.

Comparative Biological Activity

The biological activity of this compound can be compared to other arginine derivatives in terms of their reactivity and efficiency in peptide synthesis. A study presented data on the formation of side products during synthesis, showing that this compound has a lower tendency to form undesired δ-lactams compared to traditional protecting groups like Boc or Pbf . This characteristic enhances the yield and purity of synthesized peptides.

| Compound | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| This compound | Low | High (>99%) |

| Fmoc-Arg(Boc)2-OH | High (60%) | Low (28%) |

| Fmoc-Arg(Pbf)-OH | Moderate (12%) | Moderate (>99%) |

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated the use of this compound in synthesizing complex peptides with high efficiency. The incorporation of this compound resulted in minimal side reactions and high yields, confirming its utility in solid-phase peptide synthesis .

- Therapeutic Applications : Research has explored the potential therapeutic applications of peptides synthesized using this compound. For example, peptides that include this compound have shown promise in modulating immune responses and enhancing wound healing due to arginine's role in nitric oxide production .

- Drug Delivery Systems : Recent advancements have investigated the incorporation of this compound into liposomal drug delivery systems. These systems leverage the properties of arginine to enhance cellular uptake and improve therapeutic efficacy against various diseases, including cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tos-Arg-NH2 HCl in academic research settings?

- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase synthesis . SPPS involves sequential coupling of Fmoc-protected arginine derivatives on resin, followed by cleavage and side-chain deprotection. Post-synthesis, purification is achieved using reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid. Yield optimization requires monitoring coupling efficiency via Kaiser tests and adjusting reaction times for sterically hindered residues .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical HPLC (≥95% purity threshold), mass spectrometry (MS) for molecular weight confirmation (expected m/z: 438.8 g/mol), and NMR spectroscopy (¹H and ¹³C) to verify backbone connectivity and side-chain functional groups. For example, the guanidinium protons of arginine residues appear as broad singlets near δ 6.8–7.2 ppm in D₂O .

Q. What experimental designs are suitable for initial biological activity studies of this compound?

- Methodological Answer : Begin with in vitro assays such as enzyme inhibition (e.g., trypsin-like proteases) using fluorogenic substrates. Include positive controls (e.g., leupeptin) and negative controls (vehicle-only wells). Use a dose-response curve (1–100 µM) to determine IC₅₀ values. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with Tukey post-hoc tests) to validate significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a systematic literature review to identify variables affecting outcomes, such as buffer composition (e.g., ionic strength impacts guanidinium interactions) or assay temperature. Replicate conflicting studies under standardized conditions, and perform meta-analysis to quantify effect sizes. Use surface plasmon resonance (SPR) to directly measure binding kinetics and rule out assay-specific artifacts .

Q. What advanced analytical techniques are employed to study the stability of this compound under varying pH conditions?

- Methodological Answer : Utilize accelerated stability testing by incubating the compound in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via UPLC-MS/MS to identify breakdown products (e.g., deamidated species). For structural insights, apply circular dichroism (CD) to track conformational changes and differential scanning calorimetry (DSC) to assess thermal denaturation profiles .

Q. How can researchers optimize SPPS parameters to improve this compound yield while minimizing racemization?

- Methodological Answer : Optimize coupling steps using HOBt/DIC activation to reduce racemization risk. Employ low-temperature (0–4°C) couplings for sensitive residues. Monitor resin loading via Fmoc quantification (UV absorbance at 301 nm) and adjust stoichiometry (2–4 equiv. excess of amino acids). Post-cleavage, use ion-exchange chromatography to separate diastereomers and confirm enantiomeric purity via chiral HPLC .

Q. What strategies are effective for integrating this compound into complex biochemical systems (e.g., protein-protein interaction studies)?

- Methodological Answer : Use fluorescence labeling (e.g., FITC conjugation at the N-terminus) for real-time tracking in cellular assays. For structural studies, incorporate isotopic labeling (¹³C/¹⁵N) for NMR-based binding site mapping. Validate specificity via competitive inhibition assays with unlabeled compound and CRISPR-edited cell lines lacking target receptors .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address contradictory data on this compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten analysis) to distinguish competitive vs. non-competitive inhibition. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and compare with mutagenesis data (e.g., alanine scanning of enzyme active sites). Cross-validate findings with ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer : Apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. Account for heteroscedasticity using weighted least squares . For high-throughput data, use false discovery rate (FDR) correction to adjust p-values. Include replicate reproducibility metrics (e.g., intraclass correlation coefficients) in supplementary materials .

Q. Experimental Reproducibility and Reporting

Q. What minimal dataset details are essential for reproducing this compound synthesis and characterization?

- Methodological Answer : Report resin type (e.g., Wang resin), coupling reagent ratios , cleavage cocktail composition (e.g., TFA:H₂O:TIPS = 95:2.5:2.5), and HPLC gradients . Provide raw NMR/MS data in supplementary files, including instrument parameters (e.g., LC-MS column: Agilent ZORBAX SB-C18, 2.1 × 50 mm). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNEWYDCYUHJH-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595361 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-64-2 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.